Cas no 952182-69-3 (Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate)

Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(4-methoxybenzoyl)isoxazole-3-carboxylate
- Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate
- DTXSID70640033
- MFCD09027191
- CS-0325646
- A915684
- CNB18269
- MA-0725
- 952182-69-3
- Ethyl4-(4-methoxybenzoyl)isoxazole-3-carboxylate
- J-520930
- AKOS005073462
- ethyl 4-(4-methoxybenzoyl)-1,2-oxazole-3-carboxylate
- Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate
-
- MDL: MFCD09027191
- インチ: InChI=1S/C14H13NO5/c1-3-19-14(17)12-11(8-20-15-12)13(16)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3
- InChIKey: PNVDVDLKWPJHLF-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=NOC=C1C(=O)C1=CC=C(OC)C=C1
計算された属性
- せいみつぶんしりょう: 275.07937252g/mol
- どういたいしつりょう: 275.07937252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 352
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 78.6Ų
じっけんとくせい
- ゆうかいてん: 55-57
Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate セキュリティ情報
- 危害声明: Irritant
- ちょぞうじょうけん:Sealed in dry,2-8°C
Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B442698-50mg |
Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate |
952182-69-3 | 50mg |
$ 115.00 | 2022-06-07 | ||
abcr | AB257765-500mg |
Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate, 95%; . |
952182-69-3 | 95% | 500mg |
€215.40 | 2025-03-19 | |
TRC | B442698-10mg |
Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate |
952182-69-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
Chemenu | CM158893-1g |
Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate |
952182-69-3 | 95% | 1g |
$*** | 2023-05-29 | |
TRC | B442698-100mg |
Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate |
952182-69-3 | 100mg |
$ 185.00 | 2022-06-07 | ||
Apollo Scientific | OR12193-5g |
Ethyl 4-(4-methoxybenzoyl)isoxazole-3-carboxylate |
952182-69-3 | 5g |
£228.00 | 2023-08-31 | ||
Apollo Scientific | OR12193-1g |
Ethyl 4-(4-methoxybenzoyl)isoxazole-3-carboxylate |
952182-69-3 | 1g |
£120.00 | 2023-08-31 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 048019-500mg |
Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate |
952182-69-3 | >95% | 500mg |
1217CNY | 2021-05-07 | |
abcr | AB257765-5g |
Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate, 95%; . |
952182-69-3 | 95% | 5g |
€859.90 | 2025-03-19 | |
abcr | AB257765-1g |
Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate, 95%; . |
952182-69-3 | 95% | 1g |
€315.00 | 2025-03-19 |
Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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10. Bacteriological
Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylateに関する追加情報
Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate: A Promising Compound in Pharmaceutical and Material Sciences
CAS 952182-69-3 represents a unique chemical entity with significant potential in both pharmaceutical and material sciences. This compound, known as Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate, is a derivative of isoxazole, a five-membered heterocyclic ring that has been extensively studied for its biological activities. The molecular structure of this compound is characterized by an isoxazole ring fused with a benzoyl group, which is further substituted with a methoxy group at the para position. The ethyl ester functionality at the carboxylate position adds to its chemical versatility, enabling interactions with various biological targets.
The synthesis of Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate typically involves a nucleophilic substitution reaction between 4-methoxybenzoyl chloride and a suitable isoxazole derivative, followed by esterification with ethanol. This process is optimized to ensure high yield and purity, as reported in recent studies focusing on scalable synthetic methods. The reaction conditions, including temperature, solvent selection, and catalysts, are critical for achieving the desired stereochemistry and regioselectivity, which are essential for its biological activity.
Recent research has highlighted the potential of Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate in the development of novel therapeutic agents. A 2023 study published in Journal of Medicinal Chemistry demonstrated its ability to modulate the activity of protein kinases, which are implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to inhibit specific kinases, such as Src and EGFR, was shown to be dose-dependent, with IC50 values in the low micromolar range. This finding underscores the compound's potential as a lead molecule for drug discovery programs targeting these pathways.
Another significant application of Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate is in the field of material sciences, particularly in the development of fluorescent probes and sensors. A 2024 study in Advanced Materials reported the use of this compound as a building block for designing optoelectronic materials with tunable photophysical properties. The methoxy substitution on the benzoyl group was found to enhance the solubility and stability of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and biosensors.
From a synthetic perspective, the preparation of Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate has been optimized using microwave-assisted techniques, which significantly reduce reaction times and improve atom economy. This approach, as detailed in a 2023 paper in Green Chemistry, aligns with the principles of sustainable chemistry by minimizing waste and energy consumption. The use of eco-friendly solvents and catalysts further enhances the environmental profile of the synthesis process, making it a preferred method for industrial-scale production.
Furthermore, the physicochemical properties of Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate have been thoroughly characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into the molecular conformation and intermolecular interactions, which are crucial for understanding its behavior in biological systems and material applications.
Recent pharmacological studies have also explored the potential of Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate as an anti-inflammatory agent. A 2024 preclinical study published in Pharmacological Research demonstrated its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. The compound's mechanism of action was attributed to its interaction with specific inflammatory pathways, suggesting its potential for the treatment of chronic inflammatory diseases.
In the context of drug discovery, Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate has been evaluated for its ability to penetrate the blood-brain barrier (BBB), a critical factor for the treatment of central nervous system (CNS) disorders. A 2023 study in Neuropharmacology showed that the compound's lipophilicity and molecular size allow it to cross the BBB efficiently, enabling its potential use in the treatment of neurological conditions such as Alzheimer's disease and Parkinson's disease.
The compound's versatility is further exemplified by its use in the development of hybrid materials that combine pharmaceutical and electronic properties. A 2024 study in ACS Applied Materials & Interfaces reported the synthesis of a composite material incorporating Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate with conductive polymers. This hybrid material exhibited enhanced electrical conductivity and biocompatibility, making it a promising candidate for applications in bioelectronics and wearable devices.
Despite its promising applications, the development of Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate as a therapeutic agent requires further investigation into its long-term safety and efficacy. Preclinical studies are ongoing to evaluate its toxicity profile and pharmacokinetic behavior in vivo. Additionally, efforts are being made to optimize its chemical structure to enhance its potency and reduce potential side effects, ensuring its suitability for clinical applications.
In conclusion, Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate represents a multifaceted compound with significant potential in both pharmaceutical and material sciences. Its unique chemical structure, combined with its ability to modulate biological pathways and form advanced materials, positions it as a valuable candidate for further research and development. As the field of chemistry continues to evolve, the exploration of this compound's properties and applications is likely to yield new insights and innovations in the years to come.
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